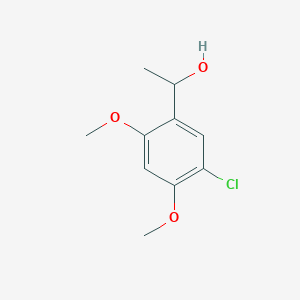
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol . The reaction conditions typically include stirring the mixture at room temperature for several hours until the desired product is obtained.
Industrial production methods may involve more scalable approaches, such as catalytic hydrogenation of the corresponding ketone derivative under controlled conditions. This method ensures higher yields and purity of the final product.
Chemical Reactions Analysis
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.
Biological Studies: The compound is employed in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets . For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol can be compared with similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethanone: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound has a similar structure but differs in the position of the chloro and methoxy groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H13ClO3 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6,12H,1-3H3 |
InChI Key |
IMTBCHYABOCEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
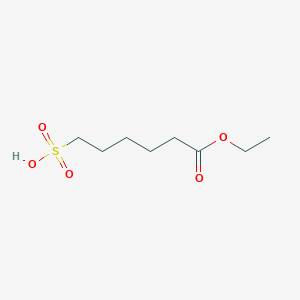
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
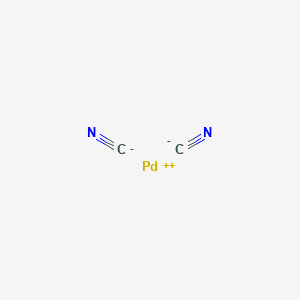
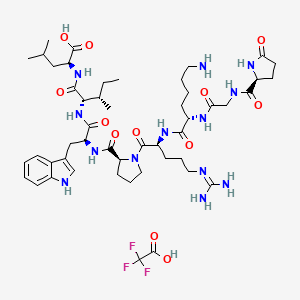

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)
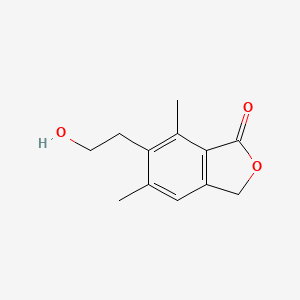



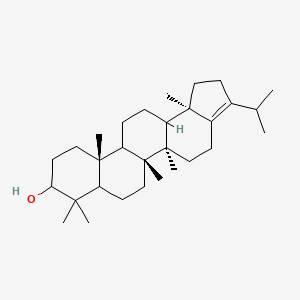

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
